molecular formula C20H39NO2 B13710758 4,4-Bis(octyloxy)butanenitrile

4,4-Bis(octyloxy)butanenitrile

Cat. No.: B13710758
M. Wt: 325.5 g/mol
InChI Key: AAFZKYZZZXQHQU-UHFFFAOYSA-N
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Description

4,4-Bis(octyloxy)butanenitrile is a chemical compound with the molecular formula C20H39NO2. It is a lipid building block characterized by a terminal nitrile group. This compound is known for its versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Bis(octyloxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group . Another method includes the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(octyloxy)butanenitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution .

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the conversion of the nitrile group to a carboxylic acid in the presence of water and an acid or base catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Major Products Formed:

    Hydrolysis: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted compounds depending on the nucleophile used

Scientific Research Applications

4,4-Bis(octyloxy)butanenitrile is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(octyloxy)butanenitrile involves its ability to undergo various chemical transformations due to the presence of the reactive nitrile group. The nitrile group can participate in nucleophilic attacks, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .

Comparison with Similar Compounds

    Butanenitrile: A simpler nitrile compound with a shorter carbon chain.

    4,4-Bis(hexyloxy)butanenitrile: Similar structure but with hexyl groups instead of octyl groups.

Uniqueness: 4,4-Bis(octyloxy)butanenitrile is unique due to its longer octyl chains, which can influence its physical properties and reactivity. This makes it particularly useful in applications where longer carbon chains are desired for increased hydrophobicity or specific interactions .

Properties

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

4,4-dioctoxybutanenitrile

InChI

InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-22-20(16-15-17-21)23-19-14-12-10-8-6-4-2/h20H,3-16,18-19H2,1-2H3

InChI Key

AAFZKYZZZXQHQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CCC#N)OCCCCCCCC

Origin of Product

United States

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